molecular formula C12H16ClNO2 B11751700 1-benzyl-D-proline hydrochloride

1-benzyl-D-proline hydrochloride

Cat. No.: B11751700
M. Wt: 241.71 g/mol
InChI Key: ZNWHWMURQWRKED-RFVHGSKJSA-N
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Description

1-benzyl-D-proline hydrochloride is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the proline ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-D-proline hydrochloride typically involves the protection of the amino group of proline, followed by benzylation and subsequent deprotectionThe final step involves the removal of the protective group to yield 1-benzyl-D-proline, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-D-proline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-D-proline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-D-proline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The compound can inhibit or activate enzymes by mimicking the natural substrates or inhibitors, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-L-proline hydrochloride
  • 2-benzyl-D-proline hydrochloride
  • 1-benzyl-D-piperidine hydrochloride

Uniqueness

1-benzyl-D-proline hydrochloride is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(2R)-1-benzylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,14,15);1H/t11-;/m1./s1

InChI Key

ZNWHWMURQWRKED-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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